molecular formula C19H20N6OS B5835772 N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea

N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea

Cat. No. B5835772
M. Wt: 380.5 g/mol
InChI Key: FUSJZDNHVQPDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea, also known as EMD 1214063, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) FER. FER is involved in various cellular processes, including cell adhesion, migration, and proliferation. EMD 1214063 has shown promising results in preclinical studies as a potential treatment for cancer, fibrosis, and inflammatory diseases.

Mechanism of Action

N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 works by inhibiting the activity of the PTK FER. FER is involved in various cellular processes, including cell adhesion, migration, and proliferation. By inhibiting FER, N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 can disrupt these processes and prevent the growth and spread of cancer cells, reduce fibrosis, and decrease inflammation.
Biochemical and Physiological Effects:
N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 has been shown to have various biochemical and physiological effects in preclinical models. In cancer, N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 can induce cell cycle arrest and apoptosis in cancer cells. In fibrosis, N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 can reduce collagen deposition and extracellular matrix production. In inflammatory diseases, N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 can decrease pro-inflammatory cytokine production and immune cell infiltration.

Advantages and Limitations for Lab Experiments

N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 has several advantages for lab experiments, including its specificity for FER and its ability to inhibit multiple cellular processes. However, N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 has limitations, including its low solubility and stability, which can affect its efficacy and bioavailability.

Future Directions

There are several future directions for the study of N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063. One potential direction is the development of more stable and soluble analogs of N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 to improve its efficacy and bioavailability. Another direction is the investigation of N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 in combination with other therapies to enhance its therapeutic potential. Additionally, further studies are needed to understand the role of FER in various cellular processes and diseases and to identify potential biomarkers for patient selection.

Synthesis Methods

N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 is synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of hazardous chemicals and requires specialized equipment and expertise.

Scientific Research Applications

N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 has been extensively studied in preclinical models for its potential therapeutic applications. In cancer, N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 has shown promising results in inhibiting tumor growth and metastasis in various types of cancer, including breast, lung, and pancreatic cancer. In fibrosis, N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 has been shown to reduce fibrosis in the liver and lung. In inflammatory diseases, N-[[(6-ethoxy-4-methyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea 1214063 has been shown to reduce inflammation in the lung and skin.

properties

IUPAC Name

(1E)-1-[amino-[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c1-3-26-14-9-10-16-15(11-14)12(2)21-18(23-16)24-17(20)25-19(27)22-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H4,20,21,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSJZDNHVQPDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC(=NC(=S)NC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N/C(=N/C(=S)NC3=CC=CC=C3)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.